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Compound of Interest

Compound Name: M3686

Cat. No.: B15542397 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
M3686 is a potent and selective inhibitor of TEA Domain Transcription Factor 1 (TEAD1), a key

downstream component of the Hippo signaling pathway.[1][2][3] The Hippo pathway is a critical

regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is frequently

implicated in the development and progression of various cancers. M3686 represents a

promising therapeutic agent by targeting the transcriptional activity of TEADs, which are often

hijacked by the oncogenic co-activators YAP and TAZ in Hippo-deficient tumors. This document

provides a comprehensive technical overview of M3686, including its mechanism of action,

available quantitative data, and relevant experimental methodologies.

Physicochemical Properties
Property Value

CAS Number 2738550-24-6

Molecular Formula C₂₁H₁₈F₃N₅O₂

Molecular Weight 429.40 g/mol

Mechanism of Action
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M3686 is an amide-based compound that has been optimized from its precursor, MSC-4106.[4]

It functions as a TEAD1-selective inhibitor by binding to the central palmitoylation pocket (P-

site) of the TEAD protein.[4] This binding allosterically inhibits the interaction between TEAD1

and its transcriptional co-activators, YAP and TAZ. In many cancers with a dysregulated Hippo

pathway, the YAP/TAZ-TEAD complex drives the expression of genes that promote cell

proliferation and suppress apoptosis. By disrupting this complex, M3686 effectively suppresses

the transcription of these target genes, leading to an anti-tumor effect.

The Hippo Signaling Pathway and M3686's Point of
Intervention
Caption: M3686 inhibits the YAP/TAZ-TEAD complex in the nucleus.

Quantitative Data
In Vitro Activity

Compound Target Assay IC₅₀ Cell Line Reference

M3686 TEAD1
Biochemical

Assay
51 nM -

M3686 Cell Viability
Cell-based

Assay
0.06 µM NCI-H226

M3686 TEAD3
Biochemical

Assay

Weaker

binding

activity

-

In Vivo Efficacy and Pharmacokinetics
While specific pharmacokinetic parameters for M3686 are not publicly available, it has been

shown to exhibit AUC-driven efficacy in NCI-H226 xenograft models. Notably, M3686 has an

improved 25-fold lower human dose prediction compared to its precursor, MSC-4106.

Experimental Protocols
NCI-H226 Xenograft Model for Efficacy Studies
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The following is a generalized protocol for a xenograft study using the NCI-H226 cell line.

Specific parameters for studies involving M3686 may vary.

1. NCI-H226 Cell Culture

2. Cell Harvest and Preparation

3. Subcutaneous Implantation
in Immunocompromised Mice

4. Tumor Growth Monitoring

5. Randomization into
Treatment Groups

6. Administration of M3686
or Vehicle Control

7. In-life Monitoring
(Tumor Volume, Body Weight)

8. Study Endpoint Reached

9. Tumor Excision and Analysis
(Weight, Biomarkers)
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Caption: Workflow for an NCI-H226 xenograft study.

Protocol Steps:

Cell Culture: NCI-H226 cells are cultured in appropriate media and conditions to ensure

exponential growth.

Cell Preparation: Cells are harvested, washed, and resuspended in a suitable medium, often

mixed with Matrigel, to a specific concentration (e.g., 1 x 10⁶ cells/100 µL).

Implantation: The cell suspension is subcutaneously injected into the flank of

immunocompromised mice (e.g., athymic nude mice).

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³), with

tumor volume measured regularly using calipers.

Randomization: Mice are randomized into control (vehicle) and treatment groups.

Treatment: M3686 is administered according to the study design (e.g., daily oral gavage).

Monitoring: Tumor volume and body weight are monitored throughout the study.

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size.

Analysis: Tumors are excised, weighed, and processed for pharmacodynamic and biomarker

analysis (e.g., qPCR for TEAD target genes).

Hydrogen-Deuterium Exchange Mass Spectrometry
(HDX-MS) for Target Engagement
HDX-MS can be employed to confirm the binding of M3686 to TEAD1 and to map the binding

site. The following is a generalized workflow.
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Caption: Workflow for an HDX-MS experiment.
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Protocol Steps:

Sample Preparation: Solutions of TEAD1 with and without M3686 are prepared.

Deuterium Labeling: The samples are diluted in a D₂O-containing buffer for various time

points, allowing for the exchange of amide protons with deuterium.

Quenching: The exchange reaction is stopped by rapidly lowering the pH and temperature.

Digestion: The protein is digested into peptides using an online pepsin column.

LC-MS Analysis: The peptides are separated by UPLC and their masses are measured by a

mass spectrometer.

Data Analysis: The deuterium uptake for each peptide is calculated and compared between

the M3686-bound and unbound states. Regions with reduced deuterium uptake in the

presence of M3686 indicate binding or conformational changes.

Synthesis
A detailed, publicly available synthesis protocol for M3686 has not been identified. It is

described as an amide derivative of MSC-4106, suggesting its synthesis involves standard

amide coupling reactions from a carboxylic acid precursor.

Clinical Development
As of the latest available information, there are no public records of M3686 entering clinical

trials.

Conclusion
M3686 is a potent and selective TEAD1 inhibitor with a clear mechanism of action and

demonstrated anti-tumor activity in preclinical models. Its development from MSC-4106 has led

to an improved predicted human dose. While further data on its pharmacokinetics and a

detailed synthesis protocol would be beneficial for the research community, the existing

information strongly supports its potential as a therapeutic agent for cancers driven by a

dysregulated Hippo pathway. The experimental workflows provided herein offer a foundation for

researchers to further investigate the properties and efficacy of M3686.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542397?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

